Cas no 84354-07-4 (Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester)
![Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester structure](https://ja.kuujia.com/scimg/cas/84354-07-4x500.png)
Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester
- phenyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
- phenyl [2-(3,4-dimethoxyphenyl)ethyl]carbamate
- HMS2877O14
- 84354-07-4
- AKOS003236876
- SR-01000258933-1
- Phenyl 3,4-dimethoxyphenethylcarbamate
- CS-0362872
- SR-01000258933
- phenyl N-(3,4-dimethoxyphenethyl)carbamate
- MS-1112
- Phenyl3,4-dimethoxyphenethylcarbamate
- SCHEMBL3279938
- MLS001195460
- SMR000550686
- STK125964
- DTXSID10358327
- CHEMBL1876354
- Phenyl (3,4-dimethoxyphenethyl)carbamate
-
- インチ: InChI=1S/C17H19NO4/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)22-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19)
- InChIKey: REERUHWZMHJWGG-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)CCNC(=O)OC2=CC=CC=C2)OC
計算された属性
- せいみつぶんしりょう: 301.13140809g/mol
- どういたいしつりょう: 301.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3
Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433542-1g |
Phenyl (3,4-dimethoxyphenethyl)carbamate |
84354-07-4 | 97% | 1g |
¥3130.00 | 2024-07-28 |
Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl esterに関する追加情報
Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester (CAS No. 84354-07-4): A Comprehensive Overview
Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester, identified by its CAS number 84354-07-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates and has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both 3,4-dimethoxyphenyl and phenyl ester groups makes it a versatile intermediate for the synthesis of more complex molecules.
The< strong>3,4-dimethoxyphenyl moiety is particularly noteworthy as it introduces hydrophobicity and electronic richness to the molecule, which can influence its interactions with biological targets. This feature has been exploited in various research studies aimed at developing novel pharmacophores. The< strong>phenyl ester group, on the other hand, contributes to the compound's solubility and reactivity, making it a valuable building block in organic synthesis.
In recent years, there has been a growing interest in carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as transition-state analogs, mimicking the reactive intermediates in enzymatic processes. This property makes them useful in the development of enzyme inhibitors. Specifically, Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester has been explored as a potential inhibitor in various enzymatic pathways.
One of the most promising areas of research involving this compound is its application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop targeted therapies with fewer side effects. The< strong>3,4-dimethoxyphenyl group in Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester provides a scaffold that can be modified to enhance binding affinity to kinase active sites.
Another area where this compound has shown promise is in the development of antiviral agents. Viruses rely on host enzymes for their replication cycle, and inhibiting these enzymes can help control viral infections. Research has indicated that carbamates can interfere with viral protease activity, thereby preventing viral replication. The< strong>phenyl ester group's reactivity allows for further derivatization, enabling the design of molecules with enhanced antiviral properties.
The synthesis of Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The< strong>3,4-dimethoxyphenyl ethyl group is typically introduced via nucleophilic substitution reactions, while the< strong>phenyl ester group is formed through esterification reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve synthetic efficiency.
In terms of pharmacokinetic properties, Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester exhibits moderate solubility in both water and organic solvents. This balance makes it suitable for various formulation strategies in drug development. Additionally, its stability under different conditions allows for easy handling and storage.
The compound's potential toxicity profile has also been thoroughly evaluated through preclinical studies. These studies have shown that at therapeutic concentrations, Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester exhibits low toxicity and minimal side effects. However, further research is needed to fully understand its long-term safety profile.
In conclusion, Carbamic acid, [2-(3,4-dimethoxyphenyl)ethyl]-, phenyl ester (CAS No. 84354-07-4) is a versatile and promising compound with significant applications in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for the development of novel therapeutics targeting various diseases. Ongoing research continues to explore its potential applications and optimize its synthetic pathways for industrial production.
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